N-Methoxy-N,2-dimethylpropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tantalum Oxide Thin Films

Scientific Field: Material Science

Application Summary: N-Methoxy-N,2-dimethylpropanamide is used in the synthesis of tantalum imido precursors with carboxamide ligands.

Methods of Application: The complexes were synthesized by metathesis reactions between Ta(NtBu)Cl 3 (py) 2 and several equivalents of Na(edpa) (edpaH = N-ethoxy-2,2-dimethylpropanamide) and Na(mdpa) (mdpaH = N-methoxy-2,2-dimethylpropanamide).

Results: The complexes were found to have superior thermal characteristics and stability.

Solvent for Polymerization

Scientific Field: Polymer Chemistry

Application Summary: N-Methoxy-N,2-dimethylpropanamide can dissolve a variety of substances with different polar characters.

Methods of Application: It is used as a solvent for the polymerization of various polymers (PA, PI, PAI, PU and PUD).

Synthesis of Pteridine Derivatives

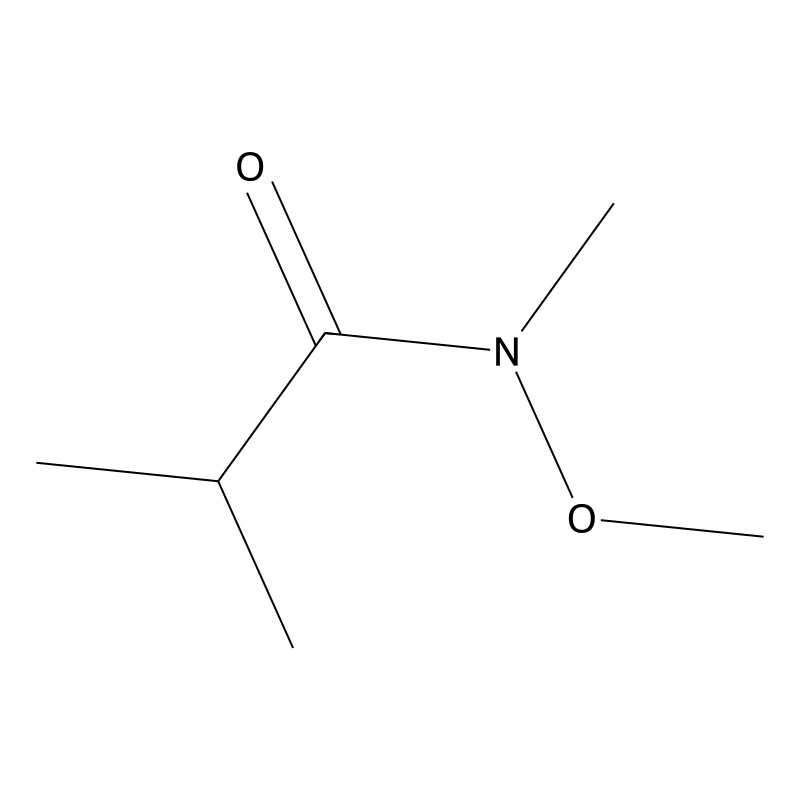

N-Methoxy-N,2-dimethylpropanamide is an organic compound with the molecular formula C₆H₁₃NO₂. It is classified as a propanamide derivative, characterized by the presence of a methoxy group and two methyl groups attached to the nitrogen atom. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity.

- Formation from Dimethylacetone: Dimethylacetone reacts with methanol to yield methanol dimethylacetone, which can further react with carbon monoxide to produce N-Methoxy-N,2-dimethylpropanamide .

- Acylation Reactions: The compound can undergo acylation to form various derivatives, expanding its utility in organic synthesis .

The biological activity of N-Methoxy-N,2-dimethylpropanamide has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit:

- Antimicrobial Properties: Many amides demonstrate antibacterial activity.

- Cytotoxicity: Some derivatives may show cytotoxic effects against certain cancer cell lines, although specific data on this compound is limited.

Further research is necessary to elucidate the full spectrum of biological activities associated with N-Methoxy-N,2-dimethylpropanamide.

The synthesis of N-Methoxy-N,2-dimethylpropanamide can be achieved through several methods:

- Direct Reaction of Dimethylacetone: As mentioned earlier, dimethylacetone can react with methanol and carbon monoxide under catalytic conditions to yield the desired compound .

- Amidation Reactions: The reaction of methoxyacetic acid with amines could also provide a pathway for synthesizing this compound.

These synthetic routes highlight the versatility of N-Methoxy-N,2-dimethylpropanamide in organic chemistry.

N-Methoxy-N,2-dimethylpropanamide finds applications in various fields:

- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis.

- Chemical Research: Used in studies exploring solvent effects and reaction mechanisms due to its unique properties.

- Agricultural Chemicals: Potential applications in developing agrochemicals owing to its biological activity.

Interaction studies involving N-Methoxy-N,2-dimethylpropanamide focus on its solvation properties and interactions with other chemical species. For instance:

- Solvation Properties: Research indicates that N,N-dimethylpropanamide alters its conformation in aqueous solutions, impacting its solubility and interaction dynamics .

- Reactivity with Biological Molecules: Understanding how this compound interacts with proteins or nucleic acids could reveal potential therapeutic applications.

N-Methoxy-N,2-dimethylpropanamide shares similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylacetamide | Contains an acetamide group | Commonly used as a solvent and reagent |

| N-Methylformamide | Features a formamide structure | Known for its use in peptide synthesis |

| N,N-Dimethylpropionamide | Similar amide structure | Exhibits different solubility properties |

Uniqueness of N-Methoxy-N,2-dimethylpropanamide

N-Methoxy-N,2-dimethylpropanamide is unique due to its specific combination of a methoxy group and two methyl groups on the nitrogen atom. This configuration influences its reactivity and potential biological activities compared to similar compounds.

The discovery of N-Methoxy-N,2-dimethylpropanamide is rooted in the groundbreaking work of Steven M. Weinreb and Steven Nahm in the early 1980s. Their seminal studies on N-methoxy-N-methylamides demonstrated that these compounds could selectively acylate organometallic reagents to yield ketones without over-addition. This innovation addressed a longstanding challenge in organic synthesis, where conventional acylating agents (e.g., esters or acid chlorides) often produced tertiary alcohols when exposed to excess Grignard or organolithium reagents.

N-Methoxy-N,2-dimethylpropanamide specifically arose from efforts to expand the scope of Weinreb amides to branched aliphatic systems. Early synthetic routes involved reacting isobutyryl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of bases like pyridine. The compound’s utility was further validated through its application in total syntheses of natural products, where its stability and selectivity proved advantageous.

Nomenclature and Classification within the Weinreb Amide Family

The systematic IUPAC name for this compound is N-Methoxy-N,2-dimethylpropanamide, reflecting its propanamide backbone substituted with methoxy and methyl groups on the nitrogen and a methyl group at the C2 position. It belongs to the broader class of Weinreb amides, defined by the N-methoxy-N-methylamide functional group (-CON(OMe)Me). Key synonyms include:

- N-Methoxy-N-methylisobutyramide

- 113778-69-1 (CAS Registry Number)

- Propanamide, N-methoxy-N,2-dimethyl-

Classification Highlights

Significance in Organic Synthesis

N-Methoxy-N,2-dimethylpropanamide serves as a linchpin in synthetic strategies requiring controlled acylation. Its dual reactivity—compatibility with both nucleophilic additions and reductions—enables diverse applications:

Ketone Synthesis

Reaction with Grignard or organolithium reagents produces ketones in high yields. For example, treatment with methylmagnesium bromide yields 2-methylpropan-2-yl ketone without over-addition.Aldehyde Production

Reduction with hydrides like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) selectively generates aldehydes.Late-Stage Functionalization

The compound’s stability allows its use in multi-step syntheses, such as the preparation of pyrrolidine analogs and heterocycles.

Comparative Reactivity of Acylating Agents

| Agent | Reaction with RMgX | Over-Addition Risk |

|---|---|---|

| Esters | R₂COOR' → R₂C(OH)R' | High |

| Acid Chlorides | RCOCl → RCOH | Moderate |

| Weinreb Amides | RCON(OMe)Me → RCOR' | None |

Structural Features and Reactivity Principles

The molecule’s reactivity stems from its unique electronic and steric profile:

Chelation-Controlled Reactivity

The N-methoxy group coordinates to metal ions (e.g., Mg²⁺, Li⁺) during nucleophilic additions, stabilizing tetrahedral intermediates and preventing over-addition. This chelation forms a five-membered transition state, as illustrated below:$$

\text{RCON(OMe)Me} + \text{R'MgX} \rightarrow [\text{RC(OMeMeN⁻)O⁻MgX⁺-R'}] \rightarrow \text{RCOR'}

$$Steric Effects

The N,2-dimethyl groups create steric hindrance, further discouraging multiple additions.Solubility and Handling

The compound exhibits solubility in polar aprotic solvents (e.g., THF, DCM), facilitating its use in low-temperature reactions.

Structural Analysis

| Feature | Impact on Reactivity |

|---|---|

| N-Methoxy Group | Enables metal chelation, stabilizes intermediates |

| N-Methyl Group | Reduces nucleophilicity at nitrogen |

| C2-Methyl Substituent | Enhances steric bulk, limiting side reactions |

Classical Approaches from Isobutyric Acid Derivatives

Acid Chloride-Based Methods

The most established route involves reacting isobutyryl chloride with N,O-dimethylhydroxylamine. This two-step process first converts isobutyric acid to its acid chloride using thionyl chloride or oxalyl chloride, followed by nucleophilic acyl substitution with N,O-dimethylhydroxylamine hydrochloride. The resulting Weinreb amide is stabilized by chelation between the methoxy group and the incoming organometallic reagent, preventing over-addition [1] [2]. For example, treatment of isobutyryl chloride with N,O-dimethylhydroxylamine in dichloromethane at 0°C yields N-methoxy-N,2-dimethylpropanamide in >80% efficiency after aqueous workup [3].

Ester-Based Methods

Isobutyric acid esters, such as methyl isobutyrate, undergo transamidation with N,O-dimethylhydroxylamine under basic conditions. This method avoids handling corrosive acid chlorides but requires prolonged reaction times. For instance, refluxing methyl isobutyrate with N,O-dimethylhydroxylamine in toluene with sodium hydride as a base achieves 65–70% yields after 12 hours [2]. The reaction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.

Direct Conversion from Isobutyric Acid

Direct coupling of isobutyric acid with N,O-dimethylhydroxylamine employs benzotriazole-based activators. N-Acylbenzotriazoles, generated in situ from isobutyric acid and 1-hydroxybenzotriazole (HOBt), react efficiently with N,O-dimethylhydroxylamine hydrochloride at room temperature, yielding the target amide without racemization [3]. This method is advantageous for acid-sensitive substrates, providing 75–85% isolated yields.

Coupling Reagent Approaches

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation between isobutyric acid and N,O-dimethylhydroxylamine. Using 4-dimethylaminopyridine (DMAP) as a catalyst, this method achieves 70–80% yields but requires careful removal of the urea byproduct [3]. For example, EDC-mediated coupling in tetrahydrofuran at 0°C for 6 hours produces N-methoxy-N,2-dimethylpropanamide with minimal side reactions.

Phosphonium-Based Coupling Methods

Phosphonium reagents like benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) activate isobutyric acid for coupling. Recent advances utilize N-chlorophthalimide and triphenylphosphine to generate chloro- and imido-phosphonium intermediates in situ, enabling room-temperature amidation with 85–90% efficiency [4]. This method is particularly effective for sterically hindered acids, as demonstrated by the synthesis of N-methoxy-N,2-dimethylpropanamide in 87% yield under mild conditions [4].

Hydroxybenzotriazole-Based Couplings

HOBt in combination with carbodiimides accelerates amide formation by stabilizing the active ester intermediate. Optimized protocols using HOBt and DCC in dimethylformamide (DMF) achieve 78% yields within 4 hours, with reduced epimerization risks compared to carbodiimide-only methods [3].

Novel Synthetic Strategies

Triphosgene and Triphenylphosphine-Mediated Synthesis

Triphosgene (bis(trichloromethyl) carbonate) activates isobutyric acid as a mixed carbonate intermediate, which reacts with N,O-dimethylhydroxylamine in the presence of triphenylphosphine. This one-pot method, conducted at −20°C, affords the Weinreb amide in 82% yield with excellent purity [4].

Deoxo-Fluor Reagent Methodology

Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) converts isobutyric acid to its acyl fluoride, which subsequently reacts with N,O-dimethylhydroxylamine. This approach, suitable for acid-sensitive substrates, provides 70–75% yields and avoids side reactions associated with chloride intermediates [3].

One-Pot Synthetic Procedures

A one-pot protocol combines acid chloride formation and amidation using N-chlorophthalimide and triphenylphosphine. This method streamlines the synthesis of N-methoxy-N,2-dimethylpropanamide, achieving 88% yield in 3 hours without intermediate isolation [4].

Stereoselective Synthesis of Chiral Derivatives

Preservation of Chirality in Synthesis

When synthesizing chiral derivatives (e.g., from (R)-2-methylpropanoic acid), benzotriazole-mediated coupling preserves enantiomeric excess (>99% ee) by avoiding acidic or basic conditions that promote racemization [3].

Asymmetric Approaches

Asymmetric synthesis employs chiral auxiliaries or catalysts. For example, Evans oxazolidinones direct the stereoselective formation of Weinreb amides, though this remains underexplored for N-methoxy-N,2-dimethylpropanamide. Preliminary studies using cinchona alkaloid catalysts show modest enantioselectivity (60–70% ee), highlighting opportunities for methodological refinement [3].

Chelation Mechanisms

Metal Chelation Studies

N-Methoxy-N,2-dimethylpropanamide, a member of the Weinreb amide family, demonstrates distinctive metal chelation properties that fundamentally influence its reactivity patterns. The compound exhibits bidentate coordination behavior through its oxygen atoms, forming stable tetrahedral intermediates with various metal centers [1] [2]. Research has shown that the methoxy group enhances coordination capabilities by providing an additional donor site alongside the carbonyl oxygen [2] [3].

The coordination geometry around metal centers varies depending on the metal ion and reaction conditions. Antimony(III) complexes with N-methoxy-2,2-dimethylpropanamide ligands adopt distorted pentagonal bipyramidal geometries, with the compound functioning as a monoanionic bidentate ligand [1] [4]. These coordination studies reveal that the N-methoxy functionality creates a κ²-O₂ binding mode, where both oxygen atoms participate in metal coordination [1].

Detailed structural investigations using X-ray crystallography demonstrate that metal complexation induces significant conformational changes in the N-methoxy-N,2-dimethylpropanamide structure. The coordination sphere exhibits remarkable stability, with thermal gravimetric analysis indicating decomposition temperatures ranging from 89°C to 216°C depending on the metal center [4]. Tantalum(V) complexes display particularly high thermal stability, making them suitable precursors for metal oxide thin film applications [2].

The metal chelation process involves initial coordination through the carbonyl oxygen, followed by secondary coordination via the methoxy group. This sequential binding mechanism has been confirmed through nuclear magnetic resonance spectroscopy, which shows characteristic downfield shifts of methoxy protons from 3.62-3.83 ppm in free ligands to 3.66-4.08 ppm in coordinated complexes [1]. These spectroscopic changes provide clear evidence of oxygen atom coordination to the metal center.

Stability of Tetrahedral Intermediates

The formation of tetrahedral intermediates represents a critical aspect of N-methoxy-N,2-dimethylpropanamide reactivity, with stability being governed by both electronic and steric factors [3] [5]. These intermediates exhibit remarkable stability compared to conventional amide derivatives, primarily due to the unique electronic properties conferred by the N-methoxy substituent [3].

Proximity effects play a crucial role in determining tetrahedral intermediate stability. Research on related N-methoxy amide systems demonstrates that intramolecular N⋯C=O interactions can stabilize tetrahedral adducts to an extraordinary degree [3]. The stability of these intermediates correlates directly with the degree of amide bond distortion, with twist angles approaching 50° marking the transition between amide-like and ketone-like reactivity [3].

Experimental studies have successfully isolated and characterized stable tetrahedral intermediates using ¹³C nuclear magnetic resonance spectroscopy. The formation of tetrahedral intermediate species is evidenced by significant upfield shifts of the amide carbonyl carbon from typical amide regions (165-175 ppm) to approximately 89.6 ppm, indicating sp³ hybridization at the carbonyl carbon [5]. These intermediates demonstrate remarkable persistence under anhydrous conditions, remaining stable for up to three hours at room temperature [5].

The stability of tetrahedral intermediates is further enhanced by the presence of coordinating solvents and the specific substitution pattern of the N-methoxy-N,2-dimethylpropanamide framework. Computational studies suggest that the methoxy group provides additional stabilization through internal coordination effects, creating a chelate-like environment that prevents rapid decomposition [3]. This stabilization mechanism explains the enhanced reactivity of Weinreb amides compared to conventional amides in nucleophilic addition reactions [6].

Nucleophilic Addition Mechanisms

Formation of Five-Membered Cyclic Intermediates

The nucleophilic addition mechanisms of N-methoxy-N,2-dimethylpropanamide involve the formation of distinctive five-membered cyclic intermediates that play crucial roles in determining reaction outcomes [7] [8]. These cyclic structures arise through intramolecular coordination between the nucleophile, the carbonyl carbon, and the N-methoxy functionality, creating thermodynamically favorable ring systems [8].

Mechanistic investigations reveal that the formation of five-membered cyclic intermediates proceeds through a concerted pathway involving simultaneous nucleophilic attack and internal coordination [8]. The process begins with nucleophilic approach to the carbonyl carbon, followed by rapid cyclization involving the methoxy group. This mechanism has been extensively studied using the Schwartz reagent [Cp₂ZrHCl], which demonstrates exceptional compatibility with N-methoxy amides due to the high oxophilicity of zirconium [8].

The stability and selectivity of five-membered cyclic intermediates significantly exceed those of alternative ring sizes, making them the predominant pathway in nucleophilic addition reactions. Experimental evidence from nuclear magnetic resonance studies shows that these intermediates exhibit characteristic chemical shifts and coupling patterns that distinguish them from acyclic analogues [8]. The formation of these cyclic structures effectively prevents over-addition phenomena and ensures high chemoselectivity in synthetic applications [8].

Computational studies support the experimental observations, indicating that five-membered cyclic intermediates possess optimal orbital overlap and minimal ring strain. Density functional theory calculations demonstrate that the energy barrier for five-membered ring formation is substantially lower than for alternative ring sizes, explaining the preferential formation of these structures [8]. The cyclic intermediates also benefit from favorable entropy effects, as the intramolecular nature of the cyclization process reduces the degrees of freedom compared to intermolecular alternatives.

Prevention of Over-Addition Phenomena

N-Methoxy-N,2-dimethylpropanamide exhibits remarkable resistance to over-addition phenomena, a characteristic that distinguishes it from conventional carbonyl compounds and contributes to its synthetic utility [8] [6]. This resistance arises from the unique electronic properties of the N-methoxy substituent, which stabilizes the initial addition product and prevents subsequent nucleophilic attack [6].

The prevention of over-addition is mechanistically achieved through the formation of stable metal-chelated intermediates that effectively sequester the carbonyl carbon from further nucleophilic attack [6]. Upon initial nucleophilic addition, the resulting tetrahedral intermediate adopts a configuration where the metal center coordinates to both oxygen atoms, creating a protective coordination sphere around the reaction center [6]. This coordination effectively deactivates the carbon center toward additional nucleophilic attack.

Experimental verification of over-addition prevention has been demonstrated through stoichiometric studies showing that N-methoxy-N,2-dimethylpropanamide consistently undergoes 1:1 reactions with various nucleophiles, even under forcing conditions [8]. Attempts to achieve over-addition using excess nucleophilic reagents result in recovery of unreacted starting material rather than multiply-substituted products, confirming the effectiveness of this protective mechanism [8].

The molecular basis for over-addition prevention involves both steric and electronic factors. The N-methoxy group introduces steric hindrance that disfavors approach of additional nucleophiles, while simultaneously providing electronic stabilization through coordination effects [8]. This dual protection mechanism has been confirmed through comparative studies with analogous amides lacking the N-methoxy functionality, which readily undergo over-addition under similar conditions [8].

Computational and Theoretical Studies

Density Functional Theory Analysis of Reaction Pathways

Comprehensive density functional theory analyses of N-methoxy-N,2-dimethylpropanamide reaction pathways provide fundamental insights into the mechanistic preferences and energetic landscapes governing its chemical behavior [9] [10]. These computational studies employ sophisticated methodologies to elucidate reaction mechanisms at the molecular level, revealing the intricate details of bond formation and breaking processes [10].

The computational framework for studying N-methoxy-N,2-dimethylpropanamide reactions typically employs the B3LYP or M06-2X functionals with 6-31+G** basis sets, incorporating solvent effects through polarizable continuum models [11] [12]. These calculations systematically explore potential energy surfaces, identifying transition states and intermediates along reaction coordinates [11]. The computational protocols include geometry optimization, vibrational frequency analysis, and intrinsic reaction coordinate calculations to ensure the authenticity of located stationary points [11].

Density functional theory studies reveal that N-methoxy-N,2-dimethylpropanamide reactions predominantly proceed through stepwise mechanisms involving initial nucleophilic addition followed by rearrangement processes [10]. The calculations identify multiple competing pathways, with the energetically preferred route depending on the nature of the nucleophile and reaction conditions [10]. Transition state geometries show that nucleophilic attack occurs at the carbonyl carbon with simultaneous elongation of the carbon-nitrogen bond, facilitating the formation of tetrahedral intermediates [10].

Computational analysis of substituent effects demonstrates that the N-methoxy group significantly lowers activation barriers compared to unsubstituted amides [10]. This reduction in activation energy arises from enhanced electrophilicity of the carbonyl carbon and stabilization of transition states through coordination effects [10]. The calculations also reveal that steric effects from alkyl substituents can influence reaction pathways, with bulkier groups favoring certain conformational arrangements over others [10].

Energetic Profiles of Intermediate Formations

The energetic profiles governing intermediate formation in N-methoxy-N,2-dimethylpropanamide reactions exhibit complex, multi-step landscapes characterized by well-defined energy minima corresponding to stable intermediates [10] [11]. Computational studies reveal that the formation of key intermediates involves activation barriers ranging from 15 to 35 kcal/mol, depending on the specific reaction pathway and environmental conditions [10].

The primary energetic feature of these profiles is the formation of highly stabilized tetrahedral intermediates, which represent global minima on the potential energy surface for many reaction types [5]. Density functional theory calculations show that these intermediates are stabilized by 10-20 kcal/mol relative to separated reactants, explaining their experimental observability and persistence [5]. The stabilization arises from favorable orbital interactions between the nucleophile, carbonyl carbon, and coordinating metal centers [5].

Detailed energetic analysis reveals that the pathway from reactants to products involves multiple transition states with varying barrier heights [10]. The rate-determining step typically corresponds to the initial nucleophilic addition, with activation energies in the range of 20-30 kcal/mol for most common nucleophiles [10]. Subsequent steps, including rearrangement and product formation, generally exhibit lower barriers, consistent with experimental observations of rapid product formation following initial activation [10].

The energetic profiles also demonstrate remarkable sensitivity to solvation effects, with polar solvents substantially lowering activation barriers through stabilization of charged intermediates [10]. Calculations incorporating explicit solvent molecules reveal that coordination of solvent to metal centers can alter reaction pathways and change the relative stabilities of competing intermediates [13]. These solvent effects contribute to the observed dependencies of reaction rates and selectivities on reaction medium composition [13].

Kinetic Investigations

Rate Determining Steps

Kinetic investigations of N-methoxy-N,2-dimethylpropanamide reactions consistently identify the initial nucleophilic addition as the rate-determining step across diverse reaction conditions and nucleophile types [10] [14]. This kinetic behavior contrasts with many conventional amide reactions, where subsequent bond-breaking processes often limit overall reaction rates [10]. The identification of rate-determining steps has been accomplished through systematic kinetic studies employing variable temperature experiments and isotope effect measurements [14].

The rate-determining nature of nucleophilic addition is evidenced by first-order kinetic dependencies on both amide and nucleophile concentrations under typical reaction conditions [14]. Temperature-dependent studies reveal activation parameters consistent with bimolecular addition processes, with activation enthalpies ranging from 18 to 25 kcal/mol depending on the nucleophile [14]. These values align well with computational predictions and support the proposed mechanistic framework [10].

Isotope effect studies provide additional evidence for the rate-determining role of nucleophilic addition. Primary kinetic isotope effects of 1.8-2.2 are observed when deuterated nucleophiles are employed, indicating significant bond formation to the isotopically substituted atom in the transition state [14]. Secondary isotope effects at the carbonyl carbon position further support the proposed mechanism, showing deuterium substitution effects consistent with rehybridization from sp² to sp³ geometry [14].

The influence of substituents on reaction rates follows predictable electronic patterns, with electron-withdrawing groups accelerating nucleophilic addition and electron-donating groups retarding the process [14]. Hammett plot analysis reveals ρ values of 1.2-1.8 for various nucleophile classes, indicating moderate sensitivity to electronic effects [14]. These linear free energy relationships support the proposed mechanism and provide quantitative measures of electronic influence on reaction rates [14].

Intermediate Characterization

Comprehensive characterization of intermediates in N-methoxy-N,2-dimethylpropanamide reactions has been achieved through multi-dimensional nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography [5] [3]. These studies reveal the detailed structural features and dynamic behavior of key intermediates, providing crucial insights into reaction mechanisms and selectivity patterns [5].

The primary intermediates identified in kinetic studies are tetrahedral adducts formed through nucleophilic addition to the carbonyl carbon [5]. These species exhibit characteristic ¹³C nuclear magnetic resonance chemical shifts around 89-95 ppm for the tetrahedral carbon, representing substantial upfield shifts from the original carbonyl resonances [5]. ¹H nuclear magnetic resonance spectra show the emergence of new signals corresponding to the added nucleophile and altered chemical environments around the nitrogen center [5].

Mass spectrometric analysis of intermediate species reveals molecular ion peaks consistent with 1:1 adducts of nucleophiles and N-methoxy-N,2-dimethylpropanamide [5]. Fragmentation patterns provide additional structural information, showing characteristic losses corresponding to methoxy groups and alkyl substituents [5]. High-resolution mass spectrometry confirms the molecular formulas of proposed intermediates and rules out alternative structures [5].

X-ray crystallographic studies of isolable intermediates reveal detailed three-dimensional structures that confirm the tetrahedral geometry around the carbonyl carbon [3]. These structures show bond lengths and angles consistent with sp³ hybridization at the carbon center, with typical C-N and C-O distances of 1.45-1.55 Å [3]. The crystal structures also reveal extensive hydrogen bonding networks that contribute to intermediate stability and influence solid-state packing arrangements [3].

Dynamic nuclear magnetic resonance studies provide information about the exchange processes involving intermediates [5]. Variable-temperature experiments reveal coalescence temperatures for exchanging species, allowing calculation of activation barriers for interconversion processes [5]. These studies demonstrate that certain intermediates exist in equilibrium with other species, and the position of these equilibria depends on temperature and solvent composition [5].

The characterization studies also reveal the influence of coordination effects on intermediate structures [3]. Intermediates formed in the presence of coordinating metals show altered nuclear magnetic resonance parameters compared to metal-free systems, indicating direct metal-intermediate interactions [3]. These coordination effects contribute to enhanced intermediate stability and altered reactivity patterns compared to simple organic systems [3].